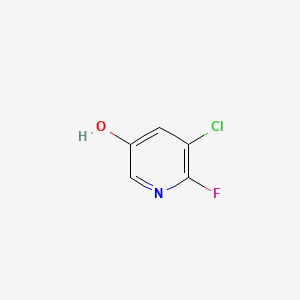

3-Chloro-2-fluoro-5-hydroxypyridine

Descripción general

Descripción

3-Chloro-2-fluoro-5-hydroxypyridine is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds like 5-chloro-2-hydroxypyridine have been known to act as donor ligands in copper complexes .

Mode of Action

It is known that fluorinated pyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluorinated pyridines are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Pharmacokinetics

Similar compounds are known to have high gi absorption .

Result of Action

Similar compounds like 3-fluoro-5-hydroxypyridine are used in the preparation of pyridine derivatives as thyroid hormone β receptor agonists .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Actividad Biológica

3-Chloro-2-fluoro-5-hydroxypyridine (CAS Number: 209328-72-3) is a compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

The molecular formula of this compound is CHClFNO, with a molecular weight of approximately 147.53 g/mol. The compound features a pyridine ring substituted with chlorine and fluorine atoms, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 147.53 g/mol |

| SMILES | Clc1cnc(c(c1)O)F |

| XLogP3 | 1.6 |

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. In vitro experiments demonstrated that this compound exhibits inhibitory effects on the viral replication process, suggesting its potential as a therapeutic agent in treating COVID-19 .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating the activity of certain cytochrome P450 enzymes, which play critical roles in drug metabolism and detoxification processes. This modulation can lead to altered pharmacokinetics of co-administered drugs, necessitating further exploration into its clinical implications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound possesses biological activity, it also exhibits cytotoxic effects at higher concentrations, which raises concerns regarding its therapeutic window .

Synthesis and Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of complex molecules with significant biological activity.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing chlorinated pyridine derivatives as starting materials.

- Functionalization of Pyridines : Employing late-stage functionalization techniques to introduce hydroxyl and halogen groups selectively.

These synthetic approaches enable chemists to produce this compound efficiently while maintaining high yields .

Case Studies

- Case Study on Antiviral Activity :

- Case Study on Enzyme Modulation :

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

3-Chloro-2-fluoro-5-hydroxypyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be modified into compounds with antiviral and antibacterial activities.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound can be synthesized to create effective antiviral agents. For instance, a study highlighted the conversion of this compound into a potent antiviral compound through a series of chemical reactions involving substitution and functional group modifications .

| Pharmaceutical Compound | Activity | Reference |

|---|---|---|

| Antiviral Agent A | Effective against HIV | |

| Antibacterial Agent B | Broad-spectrum activity |

Agricultural Chemicals

Overview

In agrochemical formulations, this compound is utilized to enhance the efficacy of herbicides and pesticides, contributing to improved agricultural yields.

Case Study: Efficacy in Herbicide Formulations

A study evaluated the effectiveness of herbicides formulated with this compound, demonstrating a significant increase in weed control compared to traditional formulations. The compound's ability to act as a synergist was noted, leading to enhanced performance of active ingredients .

Material Science

Overview

The compound is explored for potential applications in creating advanced materials, specifically in coatings and polymers that require specific chemical resistance.

Case Study: Development of Coatings

Research has indicated that incorporating this compound into polymer matrices enhances their thermal stability and chemical resistance. This property is particularly beneficial for coatings used in harsh environments .

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Polymer Coating A | Chemical Resistance | |

| Polymer Coating B | Thermal Stability |

Biochemical Research

Overview

In biochemical studies, this compound plays a role in understanding enzyme interactions and metabolic pathways. It aids researchers in elucidating complex biological processes.

Case Study: Enzyme Interaction Studies

A study utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, providing insights into metabolic regulation .

Analytical Chemistry

Overview

The compound is also employed in developing analytical methods for detecting and quantifying other compounds, which is essential for various chemical analyses.

Case Study: Method Development for Compound Detection

A recent study focused on using this compound as a standard in HPLC methods for quantifying related pyridine derivatives. The method demonstrated high sensitivity and specificity, making it valuable for quality control in pharmaceutical manufacturing .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxyl group at position 5 and halogens (Cl, F) at positions 2 and 3 participate in nucleophilic substitutions.

Key Findings :

-

Halogen exchange using anhydrous HF under high-pressure liquid-phase conditions achieves >95% selectivity for fluorine substitution .

-

Phosphorus pentachloride efficiently converts hydroxyl groups to chlorides in POCl₃ solvent .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions.

Mechanistic Insight :

-

Nitration occurs preferentially at position 4 due to hydroxyl’s directing effect .

-

Steric hindrance from chlorine at position 3 limits substitution at adjacent positions.

Oxidation and Reduction

The hydroxyl group and aromatic system undergo redox reactions.

| Reaction Type | Reagents/Conditions | Product Formed | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic H₂O at 80°C | 3-Chloro-2-fluoro-5-pyridone | Limited yield (~55%) | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C in EtOH | 3-Chloro-2-fluoro-5-piperidinol | Selective ring saturation |

Challenges :

-

Over-oxidation of the pyridine ring can lead to decomposition products.

-

Hydrogenation requires careful control to avoid dehalogenation.

Cross-Coupling Reactions

The chlorine substituent enables transition-metal-catalyzed couplings.

Optimization Data :

Propiedades

IUPAC Name |

5-chloro-6-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETLNKVWDZYCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625717 | |

| Record name | 5-Chloro-6-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209328-72-3 | |

| Record name | 5-Chloro-6-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209328-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.